

Rupintrivir comparative activity against HRV serotypes

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Compound Focus: Rupintrivir

CAS No.: 223537-30-2

Cat. No.: S542073

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Experimental Activity Data

Compound / Study	Target / Serotype	Activity Type	Value	Notes
Rupintrivir [1] [2]	HRV 3C Protease (general)	Antiviral Activity (EC ₅₀)	12 nM	Cited from prior literature; poor pharmacokinetics halted clinical development.
Rupintrivir [3]	HRV 3C Protease (general)	Binding Energy (in silico)	-6.66 kcal/mol	Used as a reference standard in a computational study on propolis compounds.
AG7404 (Rupintrivir derivative) [4] [5]	HRV-B14 3C Protease	Enzymatic Inhibition (IC ₅₀)	0.046 μM (46 nM)	Direct inhibition of the purified protease.
AG7404 (Rupintrivir derivative) [4] [5]	HRV-B14	Antiviral Activity (EC ₅₀)	0.108 μM (108 nM)	Cell-based assay (CPE inhibition).
AG7404 (Rupintrivir derivative)	HRV-A16	Antiviral Activity (EC ₅₀)	0.191 μM (191 nM)	Cell-based assay (CPE inhibition).

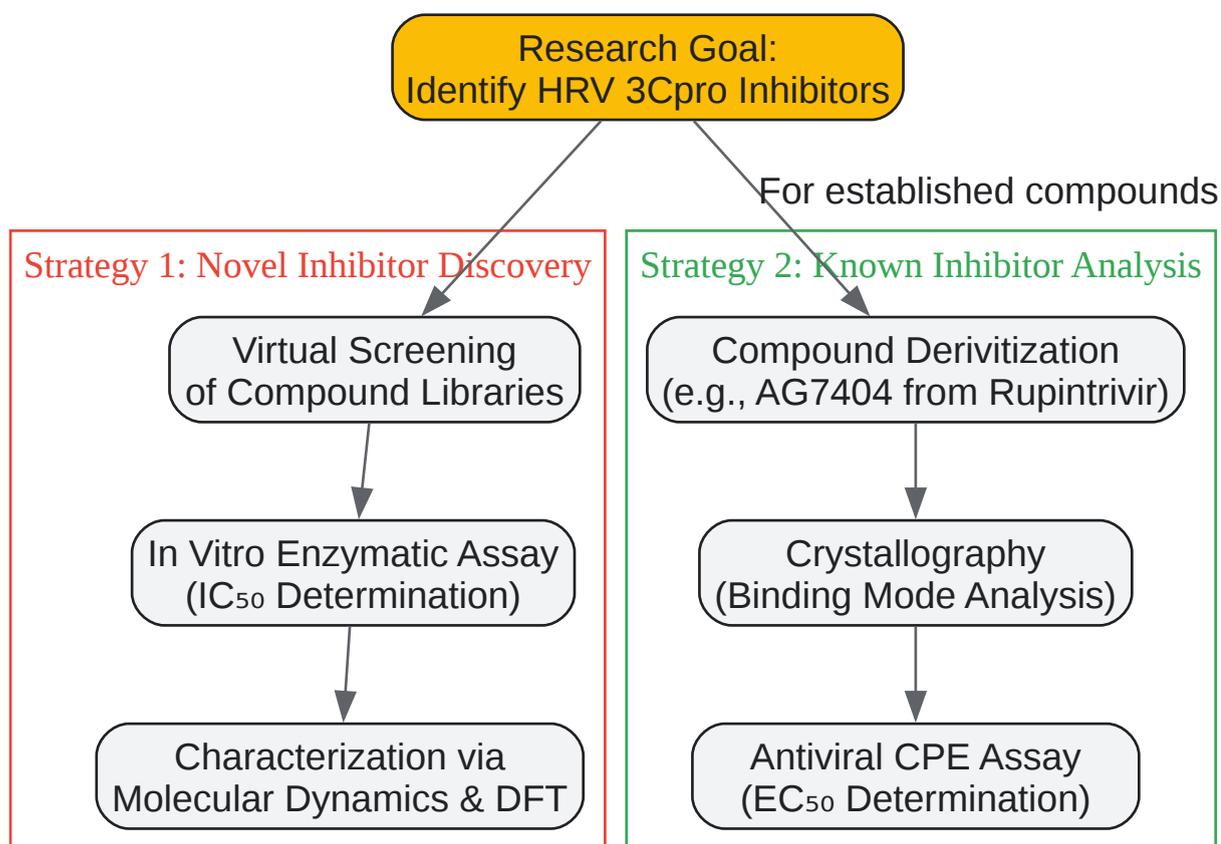
Compound / Study	Target / Serotype	Activity Type	Value	Notes
derivative) [4] [5]				
AG7404 (Rupintrivir derivative) [4] [5]	HRV-A21	Antiviral Activity (EC ₅₀)	0.187 μM (187 nM)	Cell-based assay (CPE inhibition).

Experimental Protocol Details

The data for AG7404 was generated using standardized virological and biochemical methods, which are detailed below [4].

- **Antiviral Assay (EC₅₀):** The antiviral activity was determined using a **Cytopathic Effect (CPE) Inhibition Assay**.
 - **Cell and Virus Culture:** H1-HeLa cells were cultured and infected with specific HRV serotypes (B14, A16, A21).
 - **Compound Incubation:** Serially diluted AG7404 was mixed with the virus and incubated on cells for 72 hours.
 - **Viability Measurement:** Cell viability was measured using an **MTT assay**, which quantifies metabolic activity in living cells.
 - **Data Analysis:** The EC₅₀ (effective concentration that reduces CPE by 50%) and CC₅₀ (cytotoxic concentration that reduces cell viability by 50%) were calculated using nonlinear regression analysis in software such as GraphPad Prism.
- **Enzymatic Inhibition Assay (IC₅₀):** The direct inhibition of the 3C protease was measured using purified HRV-B14 3C protease enzyme. The IC₅₀ is the concentration of the inhibitor required to reduce protease activity by 50%.
- **Structural Analysis:** The binding mode was elucidated through **X-ray crystallography**. The crystal structure of the HRV-B14 3C protease in complex with AG7404 was solved, revealing covalent binding to the catalytic cysteine residue (Cys146) and occupation of the substrate-binding pockets.

The following workflow diagram illustrates the key experimental and research strategies used in these studies to identify and characterize 3C protease inhibitors.



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References

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3. Screening of Propolis compounds reveals potential ... [sciencedirect.com]
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